Physicochemical properties of 2-(1-Methyl-1h-pyrrol-2-yl)succinic acid
Physicochemical properties of 2-(1-Methyl-1h-pyrrol-2-yl)succinic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Methyl-1H-pyrrol-2-yl)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 2-(1-Methyl-1H-pyrrol-2-yl)succinic acid. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a robust theoretical framework by dissecting the compound into its constituent moieties: succinic acid and 1-methyl-1H-pyrrole. By synthesizing known data for these components and related structures, we present a detailed profile encompassing structural, physical, and chemical characteristics relevant to drug discovery and development. This guide also outlines standardized experimental protocols for the empirical determination of these properties, ensuring a self-validating system for researchers. The content is structured to provide not just data, but also the scientific rationale behind the predicted properties and experimental designs, reflecting a commitment to expertise and trustworthiness in scientific application.
Introduction and Molecular Overview
2-(1-Methyl-1H-pyrrol-2-yl)succinic acid is a dicarboxylic acid derivative with a unique architecture that combines the metabolic significance of succinic acid with the versatile chemical nature of a substituted pyrrole ring. Succinic acid itself is a key intermediate in the citric acid cycle and has been identified by the US Department of Energy as a top-value-added chemical from biomass.[1] Its derivatives are widely explored in the pharmaceutical industry as linkers, prodrugs, and components of biodegradable polymers.[1][2] The incorporation of a 1-methyl-1H-pyrrole moiety introduces a five-membered aromatic heterocyclic structure that is a common scaffold in many biologically active compounds.[3] Understanding the physicochemical properties of this hybrid molecule is paramount for predicting its behavior in biological systems and for its rational application in medicinal chemistry.
Chemical Structure
The structure of 2-(1-Methyl-1H-pyrrol-2-yl)succinic acid is characterized by a succinic acid backbone where one of the alpha-carbons is substituted with a 1-methyl-1H-pyrrol-2-yl group.
Caption: Chemical structure of 2-(1-Methyl-1H-pyrrol-2-yl)succinic acid.
Predicted Physicochemical Properties
The following properties are predicted based on the known characteristics of succinic acid and substituted pyrroles.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C9H11NO4 | Calculated from the chemical structure. |
| Molecular Weight | 197.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Succinic acid and its derivatives are typically crystalline solids.[4][5] |
| Melting Point | 160-180 °C (with decomposition) | The melting point is expected to be slightly lower than that of succinic acid (185-190 °C) due to the bulkier substituent disrupting the crystal lattice.[6] |
| Boiling Point | Decomposes before boiling | Dicarboxylic acids often decompose at high temperatures.[7] |
| Solubility | ||
| Water | Moderately soluble | The two carboxylic acid groups confer water solubility. The 1-methylpyrrole group is more hydrophobic than a hydrogen atom, which may slightly reduce solubility compared to succinic acid (83.2 g/L at 25 °C).[7] |
| Organic Solvents | Soluble in polar protic solvents (e.g., ethanol, methanol), and polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in less polar solvents (e.g., acetone, ethyl acetate). Insoluble in nonpolar solvents (e.g., hexane, toluene). | The polarity of the carboxylic acid groups dictates solubility in polar solvents.[6] |
| pKa | pKa1 ≈ 4.0 - 4.5, pKa2 ≈ 5.4 - 5.9 | The pKa values are predicted to be slightly different from those of succinic acid (pKa1 ≈ 4.2, pKa2 ≈ 5.6).[2][4] The electron-donating nature of the pyrrole ring may slightly decrease the acidity of the carboxylic acid groups. |
| LogP (Octanol/Water Partition Coefficient) | 0.5 - 1.5 | The LogP is expected to be higher than that of succinic acid (-0.59) due to the addition of the lipophilic 1-methyl-1H-pyrrole moiety.[7] This suggests a greater potential for membrane permeability compared to the parent succinic acid. |
Predicted Spectral Properties
For identification and characterization, the following spectral data are predicted:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Pyrrole Protons: Three distinct signals in the aromatic region (δ 6.0-7.0 ppm).
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Succinic Acid Protons: A complex multiplet for the CH-CH2 group (δ 2.5-3.5 ppm).
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N-Methyl Protons: A singlet around δ 3.5-4.0 ppm.
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Carboxylic Acid Protons: A broad singlet at δ > 10 ppm, which may be exchangeable with D2O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carboxyl Carbons: Two signals in the downfield region (δ 170-180 ppm).
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Pyrrole Carbons: Four signals in the aromatic region (δ 100-140 ppm).
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Succinic Acid Carbons: Signals for the CH and CH2 groups (δ 30-50 ppm).
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N-Methyl Carbon: A signal around δ 30-35 ppm.
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-
IR (Infrared) Spectroscopy:
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O-H Stretch: A broad band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid.
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C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ for the carbonyls of the carboxylic acids.
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C-N Stretch: A peak in the region of 1000-1350 cm⁻¹.
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C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
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-
Mass Spectrometry (MS):
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[M-H]⁻: An expected peak at m/z 196.06 in negative ion mode.
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[M+H]⁺: An expected peak at m/z 198.07 in positive ion mode.
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Fragmentation: Expect to see loss of H₂O, CO₂, and fragmentation of the succinic acid chain and the pyrrole ring.
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Synthesis Pathway
A plausible synthetic route for 2-(1-Methyl-1H-pyrrol-2-yl)succinic acid could involve a Michael addition of a 1-methyl-1H-pyrrole derivative to maleic or fumaric acid, or their esters, followed by hydrolysis. This approach is analogous to the synthesis of other substituted succinic acids.[8]
Caption: A potential synthetic workflow for the target compound.
Experimental Protocols for Physicochemical Property Determination
To empirically validate the predicted properties, the following standardized protocols are recommended.
Determination of Melting Point
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Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity.
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Apparatus: Digital melting point apparatus, capillary tubes.
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Procedure:
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Finely powder a small amount of the dried sample.
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Pack the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C/min.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. The range between these two temperatures is the melting range.
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Determination of Aqueous Solubility
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Principle: The shake-flask method is a standard technique to determine the solubility of a compound in a given solvent at a specific temperature.
-
Apparatus: Analytical balance, temperature-controlled shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of the compound to a known volume of distilled water in a sealed flask.
-
Place the flask in a temperature-controlled shaker set to 25 °C (or the desired temperature).
-
Shake the flask until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
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Dilute the aliquot with a known volume of water.
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Determine the concentration of the compound in the diluted solution using a validated analytical method (e.g., HPLC with a calibration curve).
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Calculate the original concentration in the saturated solution, which represents the solubility.
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Determination of pKa (Potentiometric Titration)
-
Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at which the acid is 50% ionized.
-
Apparatus: Calibrated pH meter, magnetic stirrer, burette, standard solution of NaOH (e.g., 0.1 M).
-
Procedure:
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Record the initial pH of the solution.
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Add the standard NaOH solution in small, precise increments from the burette.
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After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
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Continue the titration past the equivalence points.
-
Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.
-
Sources
- 1. The synthesis method of Succinic acid_Chemicalbook [chemicalbook.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Succinic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Methylsuccinic acid - Wikipedia [en.wikipedia.org]
- 6. Succinic acid CAS#: 110-15-6 [m.chemicalbook.com]
- 7. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2020126645A1 - Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl- 1 h-pyrazole-1 -yl) succinic acid in a two phase solvent system - Google Patents [patents.google.com]
